1-[2-(2H-indazol-3-yl)acetyl]piperidine-3-carboxamide
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Overview
Description
1-[2-(2H-indazol-3-yl)acetyl]piperidine-3-carboxamide is a compound that belongs to the class of indazole derivatives. Indazole-containing compounds are known for their wide range of medicinal applications, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial properties . The unique structure of this compound, which includes both an indazole and a piperidine moiety, makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-(2H-indazol-3-yl)acetyl]piperidine-3-carboxamide typically involves the formation of the indazole ring followed by the attachment of the piperidine moiety. One common method for synthesizing indazoles is through the Cu(OAc)2-catalyzed reaction, which involves the formation of an N–N bond using oxygen as the terminal oxidant . The piperidine moiety can be introduced through various cyclization reactions, including hydrogenation and cycloaddition .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or silver, can enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
1-[2-(2H-indazol-3-yl)acetyl]piperidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The indazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the indazole or piperidine moieties.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts such as Cu(OAc)2 and AgNO3 .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indazole ring can lead to the formation of nitro or hydroxyl derivatives, while reduction can yield amine derivatives.
Scientific Research Applications
1-[2-(2H-indazol-3-yl)acetyl]piperidine-3-carboxamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s biological activity makes it a candidate for studying cellular processes and interactions.
Mechanism of Action
The mechanism of action of 1-[2-(2H-indazol-3-yl)acetyl]piperidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The indazole moiety can act as an inhibitor of enzymes such as phosphoinositide 3-kinase δ, which plays a role in respiratory diseases . The piperidine moiety may contribute to the compound’s overall biological activity by enhancing its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1H-indazole: A simpler indazole derivative with similar medicinal properties.
2H-indazole: Another indazole derivative with different reactivity and applications.
Piperidine derivatives: Compounds containing the piperidine moiety, known for their pharmacological applications.
Uniqueness
1-[2-(2H-indazol-3-yl)acetyl]piperidine-3-carboxamide is unique due to its combined indazole and piperidine structure, which enhances its reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its potential medicinal properties make it a valuable compound for scientific research.
Properties
IUPAC Name |
1-[2-(2H-indazol-3-yl)acetyl]piperidine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c16-15(21)10-4-3-7-19(9-10)14(20)8-13-11-5-1-2-6-12(11)17-18-13/h1-2,5-6,10H,3-4,7-9H2,(H2,16,21)(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BADVXGWNBAOQRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)CC2=C3C=CC=CC3=NN2)C(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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